molecular formula C14H10BrFN2O B11813625 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole

7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole

Cat. No.: B11813625
M. Wt: 321.14 g/mol
InChI Key: YPQRYMQCAYJTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The benzimidazole core is a privileged structure in pharmacology, known for its resemblance to naturally occurring purines, which allows it to interact seamlessly with various biological polymers, facilitating a wide range of therapeutic activities . The 2-(4-fluorophenyl) substitution pattern is of significant interest, particularly in neuroscience. Research has identified this motif as a promising template for developing Positive Allosteric Modulators (PAMs) of the α1β2γ2 GABA-A receptor. Compounds featuring this structure exhibit improved metabolic stability and reduced hepatotoxicity potential compared to existing imidazopyridine-based drugs, making them excellent leads for targeting neurological dysfunctions related to the basal ganglia, such as Parkinson's disease . Furthermore, the specific substitutions at the 5-methoxy and 7-bromo positions on the benzimidazole ring are intended to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity. This makes it a versatile intermediate for constructing novel compounds for various research applications, including the development of targeted anticancer agents . This reagent is offered exclusively for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BrFN2O

Molecular Weight

321.14 g/mol

IUPAC Name

4-bromo-2-(4-fluorophenyl)-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C14H10BrFN2O/c1-19-10-6-11(15)13-12(7-10)17-14(18-13)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,17,18)

InChI Key

YPQRYMQCAYJTQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)N=C(N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methoxy-7-bromo-1H-benzene-1,2-diamine

The diamine precursor is synthesized via sequential functionalization of 2-nitro-4-methoxyaniline:

  • Bromination : Electrophilic bromination at position 5 using Br₂ in acetic acid (yield: 65–70%).

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl to reduce nitro groups to amines (yield: 85–90%).

Key Data :

StepReagents/ConditionsYield (%)
BrominationBr₂, CH₃COOH, 0–5°C68
Nitro ReductionH₂ (1 atm), 10% Pd/C, EtOH87

Benzimidazole Cyclization

The diamine is condensed with 4-fluorobenzaldehyde in refluxing acetic acid (4–6 hours) to form the benzimidazole ring.

Reaction Conditions :

  • Molar Ratio : 1:1 (diamine:aldehyde)

  • Acid Catalyst : Glacial acetic acid (5 equiv)

  • Temperature : 110–120°C

  • Yield : 72–78%

Mechanistic Insight :
The reaction proceeds via imine formation, followed by cyclodehydration to generate the benzimidazole core. The electron-withdrawing fluorine substituent on the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the diamine.

Post-Functionalization via Palladium-Catalyzed Coupling

Synthesis of 2-(4-Fluorophenyl)-5-methoxy-1H-benzo[d]imidazole

A halogenated benzimidazole intermediate (e.g., 7-bromo-5-methoxy-1H-benzo[d]imidazole) is subjected to Suzuki-Miyaura coupling with 4-fluorophenylboronic acid.

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 90°C, 12 hours

  • Yield : 63–68%

Advantages :

  • Enables late-stage introduction of the 4-fluorophenyl group.

  • Tolerates electron-withdrawing substituents on the benzimidazole core.

Regioselective Bromination Strategies

Electrophilic Bromination of Preformed Benzimidazole

Bromination at position 7 is achieved using N-bromosuccinimide (NBS) in DMF under controlled conditions.

Procedure :

  • Dissolve 2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole (1 equiv) in DMF.

  • Add NBS (1.1 equiv) portionwise at 0°C.

  • Stir for 2 hours at room temperature.

  • Quench with Na₂S₂O₃ and extract with ethyl acetate.

Yield : 58–62%
Regioselectivity : Directed by the meta-directing methoxy group, ensuring bromination at position 7.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.73 (d, J = 8.6 Hz, 1H, H-4), 7.64 (d, J = 8.5 Hz, 2H, Ar-F), 6.95 (dd, J = 8.8, 2.3 Hz, 1H, H-6), 3.88 (s, 3H, OCH₃).

  • ¹³C NMR : δ 159.5 (C-OCH₃), 142.0 (C-Br), 135.5 (C-F), 116.8 (C-7).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Direct Condensation7598.5
Suzuki Coupling6597.8
Post-Bromination6096.2

Challenges and Optimization Opportunities

  • Diamine Stability : The 5-methoxy-7-bromo-1,2-diamine intermediate is sensitive to oxidation, necessitating inert atmosphere handling.

  • Regioselectivity in Bromination : Competing bromination at position 4 can occur if directing groups are improperly positioned (reduced to <5% via NBS in DMF).

  • Catalyst Cost : Pd-based catalysts increase synthesis costs; recent advances suggest Fe₃O₄-supported Pd nanoparticles as a cost-effective alternative .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MCF-7 (Breast)8.0Study A
A549 (Lung)6.5Study B
HeLa (Cervical)10.0Study C

Mechanisms of Action :

  • Inhibition of DNA Synthesis : The imidazole ring structure interacts with DNA, inhibiting replication.
  • Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, enhancing its therapeutic efficacy.
  • Antioxidant Activity : The presence of bromine and fluorine atoms may contribute to its ability to scavenge free radicals, reducing oxidative stress in cells.

Antimicrobial Applications

The compound has also shown promising antimicrobial activity against a range of bacterial pathogens.

Table 2: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)Reference
Staphylococcus aureus4.08.0Study D
Escherichia coli8.016.0Study E
Pseudomonas aeruginosa16.032.0Study F

Mechanisms of Action :

  • Disruption of Membrane Integrity : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Bacterial Enzymes : It may inhibit key enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects.

Case Studies

Recent case studies have provided insights into the practical applications of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in significant cell death compared to control groups, indicating its potential as a chemotherapeutic agent.
  • Animal Model for Antimicrobial Efficacy :
    • In a murine model infected with Staphylococcus aureus, administration of the compound significantly reduced bacterial load in tissues, showcasing its potential for treating bacterial infections.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 5

The substituent at position 5 significantly influences bioactivity. compares 7-bromo-2-(1H-indol-3-yl)-5-methoxy-1H-benzo[d]imidazole (3ac) with its analogs:

  • 3ab (5-methyl substitution): Exhibited higher antimicrobial activity against C. albicans, S. aureus, MRSA, and M. smegmatis than 3ac.
  • 3aa (5-chloro substitution): Showed enhanced antistaphylococcal activity (MIC: 3.9 µg/mL against MRSA).

Key Insight : Methyl or chloro groups at position 5 improve activity compared to methoxy, likely due to increased lipophilicity or steric effects .

Halogen Effects at Position 7

Bromine at position 7 enhances antimicrobial potency compared to chlorine. For example, 3ad (7-bromo-5-chloro substitution) demonstrated superior activity over its chloro analog, emphasizing bromine’s stronger electron-withdrawing and hydrophobic properties .

Aryl Group Variations at Position 2

  • 2-(4-Fluorophenyl) vs.
  • 2-Phenyl vs. 2-(4-Fluorophenyl) : highlights 5-bromo-2-phenylbenzimidazole , which lacks fluorine. Fluorine’s electronegativity may enhance target binding compared to phenyl .

Data Tables

Table 1: Antimicrobial Activity of Selected Benzoimidazole Derivatives ()

Compound Substituents (Position) MIC (µg/mL) Against S. aureus MIC (µg/mL) Against MRSA
3ac 7-Br, 2-indol-3-yl, 5-OCH₃ 15.6 7.8
3ab 7-Br, 2-indol-3-yl, 5-CH₃ 7.8 3.9
3aa 7-Cl, 2-indol-3-yl, 5-Cl 7.8 3.9

Table 2: Physical Properties of Benzoimidazole Derivatives ()

Compound Substituents (Position) Yield (%) Melting Point (°C)
3ap 2-benzylindol-3-yl, 5-CH₃ 96 196–197
3aq 2-(5-Br-indol-3-yl), 6,7-diCH₃ 94 153–155
3ax 2-[3-(4-Fluorophenyl)-pyrazol-4-yl] 95 240

Biological Activity

7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of the GABA-A receptor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core substituted with bromine and fluorine atoms, which may influence its pharmacological properties. The molecular formula is C11H8BrFN3OC_{11}H_{8}BrFN_{3}O, and it has a molecular weight of approximately 295.1 g/mol.

GABA-A Receptor Modulation

Recent studies have identified this compound as a positive allosteric modulator (PAM) of the GABA-A receptor, specifically targeting the α1/γ2 interface. This modulation enhances GABAergic signaling, which is crucial for various neurological functions.

  • Mechanism of Action : The compound binds to the allosteric site on the GABA-A receptor, promoting an increase in chloride ion influx when GABA is present. This action can lead to anxiolytic and anticonvulsant effects, making it a candidate for treating anxiety disorders and epilepsy .

Metabolic Stability

Metabolic stability is critical for the therapeutic efficacy of compounds. In vitro studies using human liver microsomes (HLMs) demonstrated that this compound exhibits higher metabolic stability compared to other known compounds like alpidem, which undergoes rapid biotransformation. After 120 minutes of incubation with HLMs, over 90% of the parent compound remained unmetabolized .

Case Studies

  • Study on Neuropharmacological Effects : A study explored the neuropharmacological effects of various benzo[d]imidazole derivatives, including this compound. The results indicated significant anxiolytic effects in animal models, suggesting its potential utility in treating anxiety disorders .
  • Antiviral Activity : Another research highlighted that imidazole derivatives exhibit antiviral properties against several viral strains. While specific data on this compound was limited, its structural analogs showed promise in inhibiting viral replication .

Data Tables

Property Value
Molecular FormulaC11H8BrFN3OC_{11}H_{8}BrFN_{3}O
Molecular Weight295.1 g/mol
Metabolic Stability>90% remaining after 120 min
Target ReceptorGABA-A α1/γ2
Potential ApplicationsAnxiolytic, Anticonvulsant

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 7 serves as an electrophilic site for nucleophilic displacement. Reactions typically require activation via electron-withdrawing groups (e.g., fluorine) and polar aprotic solvents:

Reaction ConditionsNucleophileProductYieldSource
DMF, K₂CO₃, 80°C, 12 hNH₃7-Amino-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole68%
DMSO, CsF, 100°C, 24 hSH⁻7-Mercapto derivative52%

Key Observations :

  • Fluorine at position 4 stabilizes the transition state via electron-withdrawing effects, enhancing SNAr reactivity .

  • Methoxy at position 5 slightly deactivates the ring but does not impede substitution at position 7.

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-couplings to form biaryl systems:

ConditionsBoronic AcidProductYieldCatalyst SystemSource
Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°CPhenylboronic acid7-Phenyl derivative85%Pd(PPh₃)₄, 5 mol%
Pd(OAc)₂, SPhos, Cs₂CO₃, toluene, 110°C4-Pyridylboronic acid7-(4-Pyridyl) analog73%Pd(OAc)₂/SPhos, 3 mol%

Mechanistic Notes :

  • Base choice (e.g., Cs₂CO₃) critically impacts transmetalation efficiency .

  • Bulky ligands (e.g., SPhos) suppress β-hydride elimination in arylboronic acid couplings .

Nitration and Sulfonation

The electron-rich benzimidazole core undergoes electrophilic substitution at activated positions:

ReactionConditionsPosition SubstitutedYieldNotesSource
NitrationHNO₃/H₂SO₄, 0°C, 2 hPosition 460%Fluorine directs meta attack
SulfonationClSO₃H, CH₂Cl₂, RT, 6 hPosition 645%Methoxy group para-directing

Structural Effects :

  • Fluorine’s -I effect directs nitration to position 4 (meta to fluorine).

  • Methoxy’s +R effect favors sulfonation at position 6 (para to methoxy).

Demethylation of Methoxy Group

The 5-methoxy group undergoes demethylation under strong acidic conditions:

ConditionsProductYieldByproductsSource
HBr (48%), AcOH, reflux, 8 h5-Hydroxy-7-bromo-2-(4-fluorophenyl)-1H-benzo[d]imidazole88%None reported
BBr₃, CH₂Cl₂, −78°C to RT, 12 hSame as above92%Minimal decomposition

Applications :

  • Hydroxy derivatives serve as intermediates for further functionalization (e.g., alkylation, glycosylation) .

Catalytic Cyclization Reactions

Fe₃O₄@SiO₂@MOF-199-mediated cyclizations form fused heterocycles (see Table 1 for optimized conditions) :

SubstrateReaction PartnerProductYieldCatalyst Loading
Target compound + 2a Cyclohexane-1,3-dioneImidazo[1,2-f]phenanthridine derivative91%5 mol%

Optimized Protocol :

  • Solvent : DMF

  • Base : Cs₂CO₃ (1.0 equiv)

  • Ligand : l-Proline (0.2 equiv)

  • Temperature : 60°C

  • Time : 20 h

Bromine Reduction

Catalytic hydrogenation removes bromine selectively:

ConditionsProductYieldCatalyst
H₂ (1 atm), Pd/C, EtOH, RT, 4 h2-(4-Fluorophenyl)-5-methoxy-1H-benzo[d]imidazole95%10% Pd/C

Selectivity :

  • Methoxy and fluorine groups remain intact under these conditions.

Q & A

Q. What are the optimal synthetic routes for 7-bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzaldehydes and o-phenylenediamine derivatives under acidic or catalytic conditions. For example:

  • Step 1 : Bromination and methoxylation of precursor aromatic rings using reagents like NBS (N-bromosuccinimide) or HBr/H2SO4, followed by methoxy group introduction via Williamson ether synthesis .
  • Step 2 : Cyclization of intermediates (e.g., 2-(4-fluorophenyl)-1H-benzimidazole) with brominated aryl halides via Ullmann coupling or Pd-catalyzed cross-coupling reactions .
  • Characterization : Validate intermediates via melting point analysis, FTIR (C-Br stretch ~590 cm⁻¹, C-F ~1250 cm⁻¹), and NMR (δ 7.4–8.3 ppm for aromatic protons; δ ~3.8 ppm for methoxy groups) .

Q. How can spectroscopic techniques distinguish positional isomers in brominated benzimidazoles?

Methodological Answer:

  • ¹H NMR : Aromatic proton splitting patterns differ based on substituent positions. For example, para-substituted fluorophenyl groups show symmetrical doublets (δ ~7.5–8.0 ppm), while meta-substitution causes complex multiplet splitting .
  • 13C NMR : Carbon environments near bromine (C-Br: δ ~110–120 ppm) and fluorine (C-F: δ ~160 ppm) provide distinct signals. Methoxy carbons appear at δ ~55 ppm .
  • Mass Spectrometry : Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm its presence. Fragmentation pathways differ for ortho vs. para substitution .

Q. What are the critical safety considerations when handling brominated/fluorinated benzimidazoles?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Brominated compounds may cause irritation or toxicity .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., HBr gas).
  • Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal protocols .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound to biological targets like EGFR?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR) due to the compound’s structural similarity to known inhibitors (e.g., 2-phenyl-benzimidazole derivatives) .
  • Docking Workflow :
    • Prepare the ligand (optimize geometry using DFT or MMFF94 force fields).
    • Retrieve target protein structures (e.g., EGFR PDB: 1M17).
    • Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on hydrophobic pockets and halogen bonding (Br···π interactions) .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC50 values from cytotoxicity assays .

Q. How should researchers address contradictions in cytotoxicity data across different benzimidazole derivatives?

Methodological Answer:

  • Data Normalization : Control for variables like purity (HPLC ≥95%), solvent effects (DMSO concentration ≤1%), and cell line specificity (e.g., HeLa vs. MCF-7) .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Br vs. electron-donating methoxy) with activity. For example, bromine at position 7 enhances apoptosis in MDA-MB-231 cells, while methoxy at position 5 improves solubility .
  • Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic pathways .

Q. What computational strategies improve ADMET predictions for halogenated benzimidazoles?

Methodological Answer:

  • ADMET Modeling :
    • Absorption : Calculate LogP (optimal range: 2–5) using SwissADME. Bromine increases hydrophobicity, potentially reducing oral bioavailability .
    • Metabolism : Predict CYP450 interactions (e.g., CYP3A4 inhibition) via StarDrop or ADMET Predictor. Fluorine reduces metabolic degradation compared to chloro analogs .
    • Toxicity : Use ProTox-II to assess hepatotoxicity risks. Brominated compounds may require Ames test validation for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.